molecular formula C10H17ClN2 B1381073 N1-tert-butylbenzene-1,2-diamine hydrochloride CAS No. 1803562-38-0

N1-tert-butylbenzene-1,2-diamine hydrochloride

Cat. No. B1381073
M. Wt: 200.71 g/mol
InChI Key: BEUYWTFCVTZYKU-UHFFFAOYSA-N
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Description

“N1-tert-butylbenzene-1,2-diamine hydrochloride” is a chemical compound with the CAS Number: 1803562-38-0 . It has a molecular weight of 200.71 and is typically available in powder form . This compound is often used in various scientific research due to its unique properties, which make it valuable for synthesizing novel compounds and studying their applications.


Molecular Structure Analysis

The IUPAC name for this compound is N1-(tert-butyl)benzene-1,2-diamine hydrochloride . Its InChI code is 1S/C10H16N2.ClH/c1-10(2,3)12-9-7-5-4-6-8(9)11;/h4-7,12H,11H2,1-3H3;1H , which provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N1-tert-butylbenzene-1,2-diamine hydrochloride” is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Polymer Applications

  • Synthesis of Polyimides : N1-tert-butylbenzene-1,2-diamine hydrochloride is used in the synthesis of polyimides, involving various aromatic tetracarboxylic dianhydrides. This leads to the creation of polyimides with high tensile strength, thermal stability, and flexibility, suitable for applications in the electronics and aerospace industries (Liaw & Liaw, 1996).

  • Development of Low Dielectric Constant Polymers : The compound is used in the production of novel polyimides with low dielectric constants, highlighting its relevance in creating materials for advanced electronic applications. These polymers also exhibit excellent solubility and high glass transition temperatures (Chern & Tsai, 2008).

Chemical Reactions and Properties

  • Lithium-Bromine Exchange Reactions : It's involved in lithium-bromine exchange reactions in aryl bromides, offering insights into the reaction mechanisms of organometallic chemistry and potential applications in synthetic organic chemistry (Bailey, Luderer, & Jordan, 2006).

  • Thermochemical Studies : N1-tert-butylbenzene-1,2-diamine hydrochloride is subject to thermochemical studies to understand its thermodynamic properties, relevant in chemical process design and material science (Verevkin, Kozlova, Emel’yanenko, Goodrich, & Hardacre, 2008).

Material Science and Engineering

  • Development of Flexible Polyamide Films : It's used in the synthesis of flexible, transparent polyamide films with high thermal stability, demonstrating its utility in material science and engineering applications (Hsiao, Yang, & Chen, 2000).

  • Fabrication of High-Performance Polyimide Films : The compound plays a crucial role in the fabrication of high-performance polyimide films, which are important in various industrial applications due to their mechanical strength and thermal resistance (Yang & Su, 2004).

Safety And Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-N-tert-butylbenzene-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)12-9-7-5-4-6-8(9)11;/h4-7,12H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUYWTFCVTZYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-tert-butylbenzene-1,2-diamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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